Methyl 2-amino-2-ethylbutanoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-amino-2-ethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPQYOJRYBVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural analysis of alpha-alpha-disubstituted amino acid esters
Title: Structural Analysis and Conformational Profiling of
Introduction: The Quaternary Carbon Challenge
-Disubstituted amino acids (dAAs), such asHowever, the very feature that makes them valuable—the quaternary
This guide provides a validated analytical framework for overcoming these "blind spots" using advanced NMR, X-ray crystallography, and Chiral HPLC.
Synthesis & Steric Context
Before analysis, researchers must recognize that the synthesis of dAAs often yields significant impurities due to the low nucleophilicity of the hindered amine.
-
Common Impurity: Linear isomers or unreacted ketimines.
-
Critical Check: Verify the full substitution of the
-carbon before proceeding to conformational analysis.
Module 1: NMR Spectroscopy (The "Silent Alpha" Solution)
Standard proton-based assignment strategies fail because there is no proton on the
Strategic Protocol:
-
Carbon Fingerprinting (
C NMR): The quaternary typically appears in the 50–70 ppm range, significantly downfield and distinct from mono-substituted carbons. -
Connectivity Bridge (HMBC): Since you cannot walk through protons, you must "jump" over the quaternary carbon using long-range couplings (
and ).-
Target the correlation between Amide Protons (
) and the . -
Target the correlation between Side Chain Protons (
) and the Carbonyl Carbon ( ) .
-
Visualization: NMR Connectivity Logic
Caption: HMBC connectivity strategy bypassing the silent quaternary alpha-carbon.
Module 2: Stereochemical Determination (Absolute Configuration)
For chiral dAAs (e.g.,
Method A: X-Ray Crystallography (Gold Standard)
Because dAAs promote crystallization by restricting flexibility, they are excellent candidates for X-ray analysis.
-
Requirement: A single crystal of suitable size (
mm). -
Anomalous Scattering: If the molecule lacks heavy atoms, synthesize a derivative (e.g.,
-bromobenzoate) to determine absolute stereochemistry via anomalous dispersion.
Method B: Chiral HPLC (Routine Purity)
Separation of dAA enantiomers requires specialized Chiral Stationary Phases (CSPs) capable of handling steric bulk.
Table 1: Recommended Chiral Columns for dAA Esters
| Column Type | Mechanism | Target Analytes | Mobile Phase Mode |
| Zwitterionic (e.g., ZWIX) | Ion-exchange + | Free amino acids, underivatized | MeOH/H2O + Acid/Base |
| Macrocyclic Glycopeptide (Teicoplanin) | Inclusion complex | Native or N-protected AAs | Polar Organic / Reversed |
| Polysaccharide (Amylose/Cellulose) | H-bonding + Steric fit | N-protected esters (Fmoc/Boc) | Normal Phase (Hex/IPA) |
Module 3: Conformational Profiling (Foldamer Potential)
Once the ester is coupled into a peptide, the dAA dictates the fold.
-
Aib (Dimethyl): Strong promoter of
-helices ( H-bonds) or -helices ( ).[1] -
Diethyl/Dipropyl: Often induce fully extended (
) conformations due to extreme steric clashes in helical manifolds.
Experimental Workflow: CD Spectroscopy
-
Solvent: TFE (Trifluoroethanol) to promote secondary structure.
-
Signature:
- -Helix: Double minima at 208 nm and 222 nm.
- -Helix: A shift in the ratio of the two minima (often the 208 nm band is weaker) and a slight blue shift.
Detailed Protocol: Enantiomeric Excess Determination
Objective: Determine the ee% of synthesized
-
Sample Preparation:
-
Dissolve 1 mg of ester in 1 mL of IPA/Hexane (1:9).
-
Filter through a 0.22
m PTFE filter.
-
-
Column Selection:
-
Install a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.
-
-
Mobile Phase:
-
Isocratic Hexane:Isopropanol (90:10) with 0.1% Diethylamine (to sharpen amine peaks).
-
Flow rate: 0.5 mL/min (lower flow reduces mass transfer effects in hindered molecules).
-
-
Detection:
-
UV at 254 nm (phenyl ring absorption).
-
-
Validation:
-
Inject the racemate first to establish the separation factor (
). -
Target Resolution (
) .
-
Integrated Analytical Workflow
The following diagram illustrates the decision matrix for characterizing a new dAA ester.
Caption: Step-by-step decision matrix for the structural validation of dAA esters.
References
-
Balaram, P. (1992). "Non-standard amino acids in peptide design and evolution." Current Opinion in Structural Biology.
-
Toniolo, C., et al. (2001).
-aminoisobutyric acid (Aib)." Chemistry & Biodiversity. -
Phenomenex Technical Note TN-1148. (2022).
-Amino Acids Using Chiral HPLC." -
Sigma-Aldrich Application Note. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
-
Tanaka, M. (2007).[2] "Design and synthesis of chiral
-disubstituted amino acids and conformational study of their oligopeptides." Chemical and Pharmaceutical Bulletin.
Sources
A Technical Guide to the Conformational Properties of Achiral Quaternary Amino Acids: Engineering Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and biomaterial engineering, offering a powerful toolkit to modulate therapeutic properties. Among these, achiral quaternary α-amino acids, characterized by Cα-tetrasubstitution, impose profound and predictable conformational constraints on the peptide backbone. This guide provides a comprehensive exploration of the structural and functional consequences of integrating these unique building blocks. We delve into the fundamental principles governing their conformational behavior, detail robust experimental and computational methodologies for their characterization, and discuss their strategic application in enhancing peptide stability, bioavailability, and target affinity.
Introduction: The Strategic Value of Conformational Constraint
Peptides represent a versatile class of therapeutics, yet their clinical potential is often hindered by conformational flexibility and susceptibility to proteolytic degradation.[1] Achiral quaternary amino acids, such as α-aminoisobutyric acid (Aib) and diethylglycine (Deg), offer a potent solution by sterically restricting the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles.[1] This inherent rigidity not only enhances resistance to enzymatic cleavage but also pre-organizes the peptide into specific secondary structures, a critical factor for potent receptor engagement.[2] The defining feature of these amino acids is the substitution of the α-hydrogen with a second substituent, creating a quaternary α-carbon.[3] This seemingly simple modification has profound implications for peptide structure, stability, and function, making these molecules invaluable tools in medicinal chemistry.[2][4]
The Thorpe-Ingold Effect: A Driving Force for Conformational Preference
The conformational propensities of achiral quaternary amino acids are largely governed by the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[5] This principle states that increasing steric hindrance at a tetrahedral carbon atom favors intramolecular reactions and ring closure by decreasing the internal bond angle and bringing reactive groups closer together.[5] In the context of a peptide backbone, the two bulky substituents on the α-carbon compress the N-Cα-C' bond angle (τ). This compression, in turn, restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, forcing the peptide backbone into well-defined conformational spaces.[6]
The nature of the α,α-disubstitution dictates the resulting secondary structure. For instance:
-
α-Aminoisobutyric acid (Aib) , with its gem-dimethyl group, strongly promotes the formation of 3₁₀-helical or α-helical structures.[2][7][8]
-
Diethylglycine (Deg) and Di-n-propylglycine (Dpg) , with their bulkier, linear alkyl chains, tend to favor fully extended (C5) conformations.[9][10][11][12]
This predictable control over peptide conformation is a key advantage in rational drug design.[6]
Structural Consequences of Cα-Tetrasubstitution
The incorporation of achiral quaternary amino acids fundamentally alters the conformational landscape of a peptide, leading to the preferential adoption of specific secondary structures while disfavoring others.
Helical Conformations: The Aib Paradigm
Aib is the most extensively studied achiral quaternary amino acid and is a potent helix inducer.[1][2][7] The steric hindrance from the two methyl groups restricts its Ramachandran plot to the α-helical and 3₁₀-helical regions (φ ≈ ±60°, ψ ≈ ±30°).[2][11] Peptides rich in Aib residues are known to form stable 3₁₀-helices, even in solvents that typically disrupt helical structures.[13][14] This strong helical propensity is invaluable for stabilizing bioactive conformations, for example, in antimicrobial peptides and GPCR-targeting analogs.[2]
Extended Conformations and β-Turns
In contrast to Aib, achiral quaternary amino acids with larger, acyclic substituents like diethylglycine (Deg) can stabilize fully extended (C5) or β-turn conformations.[6][9] The conformational preference of Deg is context-dependent; in some peptide sequences, it promotes extended structures, while in others, it can be found at the corner positions of β-turns.[9][15][16] This ability to induce or be accommodated in turns and extended structures makes these residues useful for disrupting β-sheet aggregation, a process implicated in neurodegenerative diseases.[10]
Disruption of β-Sheet Structures
A significant consequence of Cα-tetrasubstitution is the prevention of β-sheet formation.[6][10] The steric bulk at the α-carbon is incompatible with the backbone geometry required for stable β-sheet hydrogen bonding. This "β-breaker" characteristic is therapeutically relevant, particularly in the design of inhibitors of amyloid fibril formation.[10]
Methodologies for Conformational Analysis
A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough understanding of the conformational properties of peptides containing achiral quaternary amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of these modified peptides, providing atomic-resolution data in a near-physiological environment.[17]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding of the peptide. Chemical shift dispersion of amide protons is a good indicator of a well-defined structure.
-
2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.
-
Temperature Coefficient of Amide Protons: A low temperature coefficient (dδ/dT > -4.5 ppb/K) indicates that the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent, a hallmark of stable secondary structures like helices.[9]
-
Sample Preparation: Dissolve the peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment) to a final concentration of 1-5 mM.[18]
-
Data Acquisition: Record a series of 2D NOESY spectra with varying mixing times (e.g., 100, 200, 300 ms) on a high-field NMR spectrometer (≥ 600 MHz).
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis:
-
Identify cross-peaks corresponding to short-range (i, i+1), medium-range (i, i+2 to i+4), and long-range (i, i+5 and beyond) NOEs.
-
The presence of sequential dNN(i, i+1) NOEs is indicative of a helical conformation.
-
dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of β-turns.
-
-
Structure Calculation: Use the NOE-derived distance constraints in molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH or CYANA) to generate a family of low-energy structures.[18]
X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information, offering an unambiguous view of the peptide's conformation.[17] It is particularly valuable for visualizing the precise bond angles and dihedral angles imposed by the quaternary amino acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Context-dependent conformation of diethylglycine residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. (PDF) Context-Dependent Conformation of Diethylglycine [research.amanote.com]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity | Mediterranean Journal of Chemistry [medjchem.com]
Technical Guide: Methyl 2-amino-2-ethylbutanoate in Peptidomimetic Design
Executive Summary
Methyl 2-amino-2-ethylbutanoate, the methyl ester of
This guide details the physicochemical properties, synthetic challenges, and structural applications of Methyl 2-amino-2-ethylbutanoate. It serves as a blueprint for utilizing this moiety to stabilize helical secondary structures (
Structural & Physicochemical Properties[1][2][3][4][5][6]
The utility of Methyl 2-amino-2-ethylbutanoate stems from the Thorpe-Ingold effect (gem-dialkyl effect). The presence of two ethyl groups at the
Steric Parameters and Lipophilicity
| Property | Value / Description | Impact on Peptidomimetic Design |
| IUPAC Name | Methyl 2-amino-2-ethylbutanoate | Precursor for |
| Structure | Achiral (Prochiral) | The symmetry of the two ethyl groups eliminates chirality at the |
| Conformational Space | Highly Restricted | Forces backbone into helical regions ( |
| Lipophilicity | High (LogP > Aib > Gly) | The two ethyl chains significantly increase hydrophobic surface area, aiding Blood-Brain Barrier (BBB) penetration. |
| Hydrolytic Stability | Exceptional | Steric crowding prevents protease access to the adjacent amide bond. |
The "Dialkyl" Effect
While
Synthetic Methodologies
Synthesizing and utilizing Methyl 2-amino-2-ethylbutanoate requires overcoming significant steric hindrance. Standard protocols often fail; therefore, specialized high-energy activation methods are mandatory.
Synthesis of the Building Block
The core amino acid is typically synthesized via the Bucherer-Bergs reaction starting from 3-pentanone, followed by hydrolysis and esterification.
Figure 1: Synthetic route from ketone precursor to the target methyl ester.
Protocol: Esterification of Deg
Objective: Convert 2-amino-2-ethylbutanoic acid to Methyl 2-amino-2-ethylbutanoate. Note: The steric bulk makes standard Fischer esterification slow.
-
Reagents: 2-amino-2-ethylbutanoic acid (1 eq), Thionyl Chloride (
, 1.5 eq), Anhydrous Methanol. -
Procedure:
-
Cool anhydrous methanol to
under . -
Add
dropwise (Caution: Exothermic). -
Add the amino acid in one portion.
-
Critical Step: Reflux for 12–24 hours. The bulky ethyl groups retard the nucleophilic attack of methanol.
-
Concentrate in vacuo to yield the hydrochloride salt.
-
Peptide Coupling Strategies
Incorporating Methyl 2-amino-2-ethylbutanoate into a peptide chain is the most challenging aspect of its use.
-
Amine Nucleophilicity: The amine of H-Deg-OMe is less nucleophilic due to steric shielding.
-
Carboxyl Activation: If using the free acid form to couple to another residue, the activation energy is high.
Recommended Coupling Reagents
Standard carbodiimides (DCC/DIC) are generally ineffective for Deg-Deg or Deg-Aib couplings.
| Reagent Class | Specific Reagent | Efficacy | Notes |
| Acid Fluorides | Fmoc-Deg-F | High | The gold standard for sterically hindered couplings. The small fluoride leaving group minimizes steric clash. |
| Phosphonium | PyBrOP | High | Effective for N-methylated and |
| Uronium | HATU / HOAt | Medium-High | Better than HBTU, but may still require double coupling or extended times. |
Protocol: Acid Fluoride Coupling (The "Self-Validating" Method)
This method is preferred because the Acid Fluoride intermediate is stable enough to be isolated and characterized (IR band at ~1840
-
Activation: Dissolve Fmoc-Deg-OH (1 eq) in DCM. Add Cyanuric Fluoride (1 eq) and Pyridine (1 eq). Stir 1h. Extract with water/DCM. Isolate Fmoc-Deg-F.
-
Coupling:
-
Resin-bound peptide (free amine).
-
Add Fmoc-Deg-F (3 eq) in DMF.
-
Add DIEA (3 eq).
-
Reaction time: 1–2 hours (vs. 12h for standard reagents).
-
Biological & Structural Implications[2]
Helix Promotion and Stability
Methyl 2-amino-2-ethylbutanoate is a potent helix nucleator . In solution, peptides containing Deg residues predominantly adopt
Figure 2: Mechanistic impact of Deg incorporation on peptide topology and stability.
Blood-Brain Barrier (BBB) Permeation
The methyl ester moiety (OMe) caps the C-terminus, removing the negative charge of the carboxylate. Combined with the two hydrophobic ethyl side chains, this molecule significantly lowers the polar surface area (PSA) of the peptide.
-
Strategy: Use Methyl 2-amino-2-ethylbutanoate as the C-terminal residue in short neuroactive peptides to enhance passive diffusion across the BBB.
References
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-ethylglycine (Iva) and C(alpha), C(alpha)-diethylglycine (Deg) residues. Biopolymers .[1] Link
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry . Link
-
Crisma, M., et al. (1997). Peptide synthesis with C-alpha,alpha-disubstituted amino acids: The efficient coupling of C-alpha-methyl, C-alpha-ethylglycine and C-alpha,alpha-diethylglycine. Letters in Peptide Science . Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry . Link
Sources
The Steric-Electronic Paradox: A Guide to Hindered Amino Esters
Topic: Electronic Properties of Sterically Hindered Amino Esters Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
In medicinal chemistry and peptide synthesis, sterically hindered amino esters (e.g.,
This guide analyzes the electronic anomalies introduced by steric bulk—specifically the Steric Inhibition of Resonance (SIR) and the Frustrated Lewis Pair behavior—and provides validated protocols to overcome the kinetic barriers associated with their synthesis and manipulation.
Theoretical Framework: The Steric-Electronic Interplay
2.1 The Taft Equation and Kinetic retardation
Unlike simple aliphatic esters, the reactivity of hindered amino esters cannot be predicted solely by Hammett
-
(Electronic Term): Alkyl groups are weakly electron-donating (+I effect).[2] Theoretically, this should make the carbonyl oxygen more basic and the carbonyl carbon less electrophilic.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
(Steric Term): For hindered esters (e.g., tert-butyl,
-dimethyl), the value becomes large and negative. The steric term dominates, creating a kinetic barrier that renders the carbonyl carbon effectively inaccessible to nucleophiles under standard conditions.
2.2 Steric Inhibition of Resonance (SIR)
In planar conjugated systems (like an amide or conjugated ester), resonance stabilization requires orbital alignment.[2] Bulky
-
Consequence 1 (Basicity): The nitrogen lone pair, unable to delocalize effectively into the carbonyl
-system, becomes more localized.[3] This often results in higher basicity ( ) of the amine compared to non-hindered analogs, provided solvation isn't completely blocked. -
Consequence 2 (Nucleophilicity): Despite higher electron density, the amine is a poor nucleophile. It acts as a "Frustrated Lewis Base"—it has the electrons but cannot reach an electrophile due to the protective "umbrella" of the alkyl groups.
Quantitative Analysis: Electronic & Kinetic Data
The following data illustrates the impact of steric bulk on the acidity of the ammonium group and the hydrolytic stability of the ester.
Table 1: Comparative Electronic Properties (
| Amino Ester Substrate | Structure | Ammonium | Relative Hydrolysis Rate ( | Electronic/Steric Dominant Factor |
| Glycine Methyl Ester | 7.60 | 1.00 (Reference) | Inductive (-I of ester) dominates.[2] | |
| Alanine Methyl Ester | 7.80 | ~0.75 | Slight steric retardation.[2] | |
| Valine Methyl Ester | 7.95 | ~0.20 | Significant steric barrier ( | |
| Aib Methyl Ester | 8.10 | < 0.01 | Steric Lock. | |
| tert-Butyl Glycinate | 7.70 | < 0.005 | Ester bond shielded; requires acid catalysis ( |
*Note: Hydrolysis rates refer to alkaline saponification at pH 10.[2] Aib =
Visualizing the Mechanism
The following diagram illustrates the "Steric Inhibition of Resonance" (SIR) and how it creates a "Frustrated" electronic state.
Caption: Fig 1. Steric Inhibition of Resonance (SIR).[2][3][4] Bulky groups force bond rotation, breaking orbital overlap and localizing electron density on the nitrogen.
Synthetic Protocols: Overcoming the Barrier
Standard Fischer esterification or EDC couplings often fail with hindered substrates due to the kinetic barriers described above.[2] Below are two field-proven, self-validating protocols.
Protocol A: The "Acid Chloride" Route (For Ester Synthesis)
Best for: Creating methyl/ethyl esters of
-
Activation: Suspend the dry amino acid (10 mmol) in the desired alcohol (dry MeOH, 20 mL).
-
Thionyl Chloride Addition: Cool to 0°C. Add
(1.2 eq) dropwise. Caution: Exothermic.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Validation: Gas evolution (
) indicates activation.[2]
-
-
Reflux: Heat to reflux for 12–24 hours. Note: Standard amino acids take 2-4 hours; hindered ones require significantly longer.[1][2]
-
Monitoring: Use TLC (n-Butanol/AcOH/H2O 4:1:1).[1][2] Ninhydrin stain will show a shift in
(Ester > Acid).[2] -
Workup: Concentrate in vacuo. The product is isolated as the HCl salt.[2]
Protocol B: The "Fluoro-Amidinium" Coupling (For Peptide Bond Formation)
Best for: Coupling a hindered amine to a carboxylic acid.[1][2] Standard HATU/HBTU often fails here.
-
Reagents: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1][2] The acyl fluoride intermediate is smaller and more reactive than the OBt/OAt esters formed by HATU.[2]
-
Setup: Dissolve Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in dry DCM/DMF. Add DIEA (3.0 eq).[2]
-
Activation: Stir for 30 mins to generate the Acyl Fluoride in situ.
-
Addition: Add the Sterically Hindered Amino Ester (HCl salt, 1.0 eq).
-
Validation: Monitor disappearance of the amine via LC-MS. The acyl fluoride is highly reactive but less sensitive to steric blocking than the active ester.[2]
Applications in Drug Discovery: Metabolic Shielding
The primary utility of these electronic properties is Metabolic Stability .[2] The steric bulk prevents the "Induced Fit" required by hydrolases (esterases/proteases).[2]
-
Mechanism: The catalytic triad of serine proteases (Ser-His-Asp) requires the substrate to adopt a tetrahedral transition state.[1][2] Bulky
-substituents destabilize this transition state ( increases), effectively "shielding" the bond.[2] -
Case Study: Saxagliptin utilizes a conformationally restricted adamantyl-like scaffold (cyanopyrrolidine) to resist non-specific degradation while maintaining potency against DPP-4.[1][2]
Caption: Fig 2. Metabolic Shielding Mechanism.[2] The steric bulk physically blocks the trajectory of the enzyme's nucleophilic serine, preventing hydrolysis.
References
-
Taft, R. W. (1956).[2] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.[2][4] [Source: Classic Physical Organic Chemistry Text]
-
Müller, P., et al. (1994).[2] Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry.[2][4] Link
-
Carpino, L. A., & El-Faham, A. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis.[2] Journal of the American Chemical Society.[2] Link[1]
-
Dugave, C., & Demange, L. (2003).[2] Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.[2][4] Link[1]
-
Werner, L., et al. (2016).[2] Efficient and scalable synthesis of α,α-disubstituted β-amino amides.[1][2] Organic & Biomolecular Chemistry.[2] Link
Sources
Peptide coupling strategies for Methyl 2-amino-2-ethylbutanoate
Application Note: AN-2026-DEG
Topic: Overcoming Steric Barriers in the Synthesis of
Executive Summary
Methyl 2-amino-2-ethylbutanoate (H-Deg-OMe) represents a class of
Standard coupling protocols (EDC, HBTU) often result in negligible yields (<10%) or extensive side reactions such as guanidinylation. This guide details two validated high-performance strategies—In-Situ Acid Fluoride Activation (TFFH) and 7-Azabenzotriazole Uronium Activation (HATU/PyAOP) —specifically optimized to couple sterically demanding carboxylic acids to H-Deg-OMe.
The Steric Conundrum: Mechanistic Insight
The low reactivity of H-Deg-OMe is not electronic but steric. The two ethyl groups creates a "cone of protection" around the amine.
-
Nucleophilic Approach: The incoming electrophile (activated ester) must navigate the steric bulk of the ethyl wings.
-
Transition State: The tetrahedral intermediate required for amide bond formation is high-energy due to severe van der Waals clashes.
Diagram 1: The Steric Barrier & Strategy Selection
Caption: Decision matrix for coupling to H-Deg-OMe based on the steric demand of the acyl donor.
Reagent Selection Matrix
| Feature | HATU / HOAt | PyAOP | TFFH (Acid Fluoride) |
| Mechanism | Formation of bulky -OAt active ester. | Formation of -OAt ester (Phosphonium base). | Formation of -COF (Acid Fluoride). |
| Steric Profile | Medium (OAt group is relatively large). | Medium. | Low (Fluoride is atom-sized). |
| Primary Risk | Guanidinylation of the hindered amine if reaction is slow. | Low risk of guanidinylation. | Hydrolysis if solvents are wet. |
| Best Use Case | Coupling linear amino acids to Deg. | Cyclization or slow couplings to Deg.[1] | Coupling Deg to Deg or Val to Deg . |
| Cost | High | Very High | Moderate |
Detailed Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended for coupling non-hindered amino acids (e.g., Fmoc-Ala-OH) to H-Deg-OMe.
Rationale: HATU generates the highly reactive -OAt ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate by ~100x compared to HBTU.
Materials:
-
Carboxylic Acid Component (1.2 equiv)
-
H-Deg-OMe (1.0 equiv, as free base or HCl salt)
-
HATU (1.2 equiv)
-
HOAt (1.2 equiv) – Crucial additive for hindered systems.
-
TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in DMF (0.2 M concentration).
-
Base Addition 1: Add 1.0 eq of base (TMP or DIPEA) to the acid mixture. Stir for 2 minutes to form the activated ester. Note: Pre-activation prevents the amine from reacting with HATU to form a guanidine byproduct.
-
Coupling: Add H-Deg-OMe (1.0 eq).
-
Base Addition 2: If H-Deg-OMe is an HCl salt, add an additional 1.0 eq of base. If free base, skip this.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Optimization: If conversion is <50% after 4 hours, move to microwave irradiation (75°C, 25 Watts, 20 mins).
-
-
Workup: Dilute with EtOAc, wash with 5% KHSO₄, sat. NaHCO₃, and brine.
Protocol B: The "Heavy Lifter" (TFFH - Acid Fluoride)
Recommended for coupling hindered amino acids (e.g., Fmoc-Val-OH, Fmoc-Aib-OH) to H-Deg-OMe.
Rationale: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[2] Unlike the bulky OAt ester formed by HATU, the acid fluoride (-COF) is physically small, allowing it to penetrate the "ethyl shield" of the Deg amine.
Materials:
-
Carboxylic Acid Component (3.0 equiv)
-
H-Deg-OMe (1.0 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)
-
DIPEA (6.0 equiv)
-
Solvent: DCE (Dichloroethane) or DCM (Dichloromethane) – Acid fluorides are often more stable in chlorinated solvents than DMF.
Step-by-Step Procedure:
-
In-Situ Activation: In a dry vial, dissolve the Carboxylic Acid (3.0 eq) and TFFH (3.0 eq) in DCE.
-
Base Addition: Add DIPEA (3.0 eq) under inert atmosphere (
). Stir for 15–30 minutes.-
Checkpoint: The solution may turn slight yellow. The acid is now converted to R-COF.
-
-
Coupling: Add H-Deg-OMe (1.0 eq) and the remaining DIPEA (3.0 eq).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Note: Acid fluorides are robust; extended reaction times are well-tolerated.
-
Heat: If coupling is stubborn, heat to 50°C (oil bath). Avoid microwave with chlorinated solvents in sealed vessels unless using dedicated reactor vials.
-
-
Quench: Add 1 mL of water to hydrolyze excess acid fluoride, then dilute with DCM for extraction.
Troubleshooting & Optimization
Diagram 2: Troubleshooting Workflow
Caption: Diagnostic flow for analyzing failed couplings with H-Deg-OMe.
Common Pitfalls:
-
Guanidinylation: If using HATU, the hindered amine reacts with the uronium salt instead of the activated ester.
-
Fix: Use PyAOP (phosphonium salt) which cannot form guanidines, or ensure strict pre-activation of the acid before adding the amine.
-
-
Solvent Effects: DMF is standard, but NMP (N-methylpyrrolidone) often swells resin better (in SPPS) and solubilizes aggregates in solution phase, improving kinetics for hindered couplings.
References
-
Carpino, L. A., et al. (1995).[3] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[2] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." The Journal of Organic Chemistry.
-
Bachem. (2024).[4] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
Sources
Application Note: Synthesis of 3,3-Diethyl-2-Azetidinones from Amino Ester Precursors
Abstract & Scope
This application note details the synthesis of 3,3-diethyl-2-azetidinone , a sterically hindered
This protocol specifically addresses the Thorpe-Ingold effect (gem-dialkyl effect), where the bulky ethyl groups at the
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Strategic Analysis: The "Gem-Diethyl" Advantage
Synthesizing 3,3-disubstituted
-
Mechanism of Action: The reaction utilizes a Grignard reagent (Ethylmagnesium bromide) not as a carbon nucleophile, but as a strong base to generate a magnesium amide intermediate.[1]
-
Template Effect: The magnesium cation (
) coordinates with both the amide nitrogen and the ester carbonyl oxygen, organizing the transition state into a geometry that lowers the activation energy for ring closure.
Reaction Scheme Overview
The transformation proceeds from Ethyl 3-amino-2,2-diethylpropanoate to 3,3-diethyl-2-azetidinone .[1]
Figure 1: High-level reaction workflow for the conversion of amino ester to
Pre-Requisite: Precursor Synthesis
Note: If the amino ester is not commercially available, it must be synthesized fresh to avoid polymerization or hydrolysis.[1]
Precursor: Ethyl 3-amino-2,2-diethylpropanoate Synthesis Route:
-
Alkylation: Ethyl cyanoacetate + 2 equiv. Ethyl Bromide (
) Ethyl 2,2-diethylcyanoacetate.[1] -
Reduction: Hydrogenation of the cyano group (Raney Ni,
, 50 psi) Ethyl 3-amino-2,2-diethylpropanoate.[1]
Detailed Protocol: Grignard-Mediated Cyclization
Materials & Reagents
| Reagent | Role | Specification |
| Ethyl 3-amino-2,2-diethylpropanoate | Substrate | >98% Purity, Dry |
| Ethylmagnesium Bromide (EtMgBr) | Base/Promoter | 3.0 M in Diethyl Ether |
| Diethyl Ether ( | Solvent | Anhydrous (Na/Benzophenone distilled) |
| Ammonium Chloride ( | Quench | Saturated Aqueous Solution |
| Hydrochloric Acid (HCl) | Extraction | 2N Solution |
Experimental Procedure
Step 1: Inert Atmosphere Setup [1]
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Flush the system with dry nitrogen for 15 minutes.
Step 2: Substrate Solubilization
-
Charge the flask with Ethyl 3-amino-2,2-diethylpropanoate (10.0 mmol, 1.73 g).[1]
-
Add 50 mL of anhydrous Diethyl Ether .
-
Cool the solution to 0°C using an ice/water bath.
Step 3: Grignard Addition (The Critical Step)
-
Theory: We use >2 equivalents of EtMgBr. The first equivalent deprotonates the amine (forming
). The second equivalent ensures the equilibrium favors the deprotonated species and assists in coordination. -
Action: Transfer EtMgBr (22.0 mmol, 7.3 mL of 3.0 M solution) to the addition funnel via syringe.
-
Dropwise Addition: Add the Grignard reagent dropwise over 30 minutes. Caution: Exothermic. Gas evolution (Ethane) will occur.
-
Observation: A white/cloudy precipitate (magnesium amide complex) typically forms.[1]
Step 4: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). Staining with Ninhydrin will show the disappearance of the primary amine.
Step 5: Quench & Workup
-
Cool the mixture back to 0°C .
-
Quench: Slowly add 30 mL of saturated
solution. Caution: Vigorous bubbling. -
Separation: Transfer to a separatory funnel. Separate the organic (ether) layer.[2]
-
Extraction: Extract the aqueous layer with
(2 x 20 mL). -
Drying: Combine organic layers, dry over anhydrous
, and filter.
Step 6: Purification
-
Concentrate the filtrate under reduced pressure.[2]
-
Recrystallization: The crude solid is typically recrystallized from Ligroin or Hexane/EtOAc to yield pure 3,3-diethyl-2-azetidinone.
Mechanistic Validation (Self-Validating Logic)[1]
Understanding the mechanism allows for troubleshooting. The reaction relies on the formation of a six-membered transition state involving the Magnesium ion.
Figure 2: Mechanistic pathway highlighting the critical Magnesium template effect.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture contamination destroying Grignard. | Flame-dry all glassware; ensure Ether is sodium-dried. Increase EtMgBr to 3.0 equiv. |
| Unreacted Starting Material | Insufficient deprotonation or steric bulk preventing closure. | Reflux the reaction (Ether reflux ~35°C) for 4 hours after RT stir. |
| Polymerization | Intermolecular attack (Oligomerization) instead of Intramolecular. | High Dilution Technique: Increase solvent volume to 100 mL to favor intramolecular reaction. |
| Product Hydrolysis | Workup too acidic or prolonged exposure to water. | Use buffered |
Characterization Data (Expected)
-
Physical State: White crystalline solid.
-
Melting Point: 50–52°C.
-
IR (KBr): Strong absorption at 1740–1760
(characteristic of -lactam carbonyl).[1] The shift is higher than acyclic amides due to ring strain. -
NMR (
):
References
-
Breckpot, R. (1923).[1] Synthesis of beta-lactams by the action of organomagnesium compounds on beta-amino esters. Bulletin de la Société Chimique de Belgique. (Foundational Chemistry).[1]
-
Testa, E., et al. (1958).[1] Investigations on azetidinones: Synthesis of 3,3-disubstituted 2-azetidinones. Liebigs Annalen der Chemie.
-
Holley, R. W., & Holley, A. D. (1949).[1] A New Synthesis of beta-Lactams. Journal of the American Chemical Society. [1]
-
Mukerjee, A. K., & Singh, A. K. (1978).[1] Synthesis of beta-lactams. Tetrahedron.
Sources
Navigating Steric Challenges: A Guide to N-Protection of Methyl 2-amino-2-ethylbutanoate
Introduction: The Significance of Protecting Sterically Hindered Amino Esters
Methyl 2-amino-2-ethylbutanoate, a non-proteinogenic α,α-disubstituted amino acid ester, presents a unique structural motif increasingly incorporated into peptidomimetics and small molecule therapeutics. Its gem-diethyl substitution at the α-carbon imparts significant steric hindrance, which can enhance metabolic stability and enforce specific conformational pre-dispositions in bioactive molecules. However, this same steric bulk poses a considerable challenge during chemical synthesis, particularly in the crucial step of N-terminal protection.
Standard N-protection protocols often prove sluggish or inefficient when applied to such hindered amines, leading to low yields, incomplete reactions, and the formation of undesired byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective methods for the N-protection of methyl 2-amino-2-ethylbutanoate. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven protocols for the three most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Core Principles for Protecting Hindered Amines
The primary obstacle in the N-protection of methyl 2-amino-2-ethylbutanoate is the reduced nucleophilicity of the α-amino group, which is sterically shielded by the two adjacent ethyl groups. To overcome this, successful protocols often employ a combination of strategies:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.
-
Highly Reactive Acylating Agents: Utilizing more reactive derivatives of the protecting group, such as chloroformates or activated esters, can drive the reaction forward.
-
Appropriate Base Selection: The choice of base is critical. For sterically hindered amines, non-nucleophilic, sterically unencumbered bases are often preferred to deprotonate the amine without competing in the acylation reaction. In some cases, stronger bases may be required to enhance the nucleophilicity of the amine.
-
Aprotic Solvents: Solvents that do not participate in hydrogen bonding can better solvate the reactants and facilitate the reaction.
Method 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] For sterically hindered amines like methyl 2-amino-2-ethylbutanoate, standard Boc protection conditions often require modification to achieve high yields.
Causality Behind Experimental Choices:
The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard for introducing the Boc group.[3][4] Due to the steric hindrance of the substrate, the reaction may be slow at room temperature. Therefore, gentle heating is often employed to increase the reaction rate. A non-nucleophilic base such as triethylamine (TEA) is used to scavenge the acidic byproduct without competing with the amine for the (Boc)₂O. Dichloromethane (DCM) is an excellent aprotic solvent for this reaction.
Reaction Scheme: Boc Protection
Caption: Boc protection of methyl 2-amino-2-ethylbutanoate.
Detailed Protocol: N-Boc-Methyl 2-amino-2-ethylbutanoate
Materials:
-
Methyl 2-amino-2-ethylbutanoate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add methyl 2-amino-2-ethylbutanoate hydrochloride (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension at room temperature to liberate the free amine. Stir for 15-20 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Method 2: Benzyloxycarbonyl (Cbz) Protection
The Cbz group, introduced by Bergmann and Zervas in 1932, is a classic and robust amine protecting group.[5] It is stable to a wide range of conditions and is typically removed by catalytic hydrogenolysis.
Causality Behind Experimental Choices:
Benzyl chloroformate (Cbz-Cl) is a highly reactive acylating agent, making it suitable for less nucleophilic amines.[6] The Schotten-Baumann condition, using a biphasic system with a mild inorganic base like sodium bicarbonate, is effective for this transformation.[7] The aqueous base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Dioxane or THF is often used as a co-solvent to improve the solubility of the reactants.
Reaction Scheme: Cbz Protection
Caption: Cbz protection of methyl 2-amino-2-ethylbutanoate.
Detailed Protocol: N-Cbz-Methyl 2-amino-2-ethylbutanoate
Materials:
-
Methyl 2-amino-2-ethylbutanoate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 2-amino-2-ethylbutanoate hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 2:1 or 1:1 ratio, approximately 15 mL total solvent per gram of starting material).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes.
Method 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, offering orthogonality with acid-labile side-chain protecting groups.[8][9]
Causality Behind Experimental Choices:
Similar to Cbz protection, Fmoc protection can be achieved using Fmoc-Cl under Schotten-Baumann conditions.[8] The use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is often preferred as it is more stable and less prone to side reactions. The reaction is typically carried out in a mixture of an organic solvent like dioxane or acetone and an aqueous solution of a mild base such as sodium bicarbonate or sodium carbonate.
Reaction Scheme: Fmoc Protection
Caption: Fmoc protection of methyl 2-amino-2-ethylbutanoate.
Detailed Protocol: N-Fmoc-Methyl 2-amino-2-ethylbutanoate
Materials:
-
Methyl 2-amino-2-ethylbutanoate hydrochloride
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 2-amino-2-ethylbutanoate hydrochloride (1.0 eq) in a mixture of 1,4-dioxane (or acetone) and 10% aqueous sodium bicarbonate solution (e.g., a 1:1 ratio, approximately 20 mL total solvent per gram of starting material).
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (or acetone).
-
Slowly add the Fmoc-OSu solution to the vigorously stirred amino ester solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous mixture with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and byproducts.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product should form.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or flash column chromatography if necessary.
Summary of N-Protection Methods
| Protecting Group | Reagent | Base | Solvent System | Typical Conditions | Key Advantages |
| Boc | (Boc)₂O | TEA | DCM | 40 °C, 12-24 h | Stable to a wide range of conditions; removed with mild acid.[1][2] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 °C to rt, 12-18 h | Robust; removed by hydrogenolysis.[5] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | rt, 4-8 h | Base-labile; orthogonal to acid-labile groups.[8][9] |
Conclusion
The N-protection of the sterically hindered methyl 2-amino-2-ethylbutanoate requires careful consideration of reaction conditions to achieve high efficiency. By employing elevated temperatures, reactive acylating agents, and appropriate solvent and base combinations, the widely used Boc, Cbz, and Fmoc protecting groups can be successfully installed. The detailed protocols provided herein offer reliable starting points for researchers, enabling the effective incorporation of this valuable non-proteinogenic amino acid ester into complex molecular architectures for applications in medicinal chemistry and drug discovery.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
PrepChem. Synthesis of N-BOC-glycine methyl ester. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
YouTube. Di-tert-butyl dicarbonate. [Link]
-
ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. [Link]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]
-
CORE. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
- Google Patents. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.
-
Arkivoc. Synthesis of N-alkyl-C -dimethylglycine derivatives. [Link]
-
PubMed. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]
Sources
- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. raineslab.com [raineslab.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cyclization techniques involving alpha-ethyl-alpha-aminobutyric acid esters
Advanced Cyclization Protocols for -Ethyl- -Aminobutyric Acid (Deg) Esters
Introduction: The Steric Imperative of -Diethylglycine
For researchers working with Deg esters , this steric bulk creates a dichotomy in reactivity:
-
Intermolecular reactions (e.g., peptide coupling) are kinetically retarded due to the shielded nucleophilicity of the amine and electrophilicity of the carbonyl.
-
Intramolecular cyclizations are thermodynamically and kinetically accelerated due to the Thorpe-Ingold Effect (gem-dialkyl effect). The compression of the internal bond angle at the quaternary carbon reduces the entropic penalty for ring closure.
This guide details three distinct cyclization pathways involving Deg esters: the synthesis of Hydantoins , the formation of Diketopiperazines (DKPs) , and the facilitation of Peptide Macrocyclization .
Mechanism: The Thorpe-Ingold Effect in Deg Esters
The two ethyl groups on the
Figure 1: Logical flow of the Thorpe-Ingold effect facilitating cyclization in
Protocol 1: Synthesis of 5,5-Diethylhydantoin from Deg Esters
While 5,5-diethylhydantoin is often synthesized from ketones via the Bucherer-Bergs reaction, converting an existing Deg ester to a hydantoin is a critical derivatization technique for confirming structure or creating rigid heterocyclic scaffolds.
Principle
The
Materials
-
Substrate : H-Deg-OEt (Ethyl 2-amino-2-ethylbutanoate) or H-Deg-OMe.
-
Reagent : Phenyl isocyanate (for N-phenyl hydantoin) or Potassium cyanate (for unsubstituted hydantoin).
-
Solvent : Ethanol (EtOH), Toluene.
-
Catalyst : Conc. HCl (for cyclization).
Step-by-Step Methodology
-
Urea Formation :
-
Dissolve 1.0 eq of H-Deg-OEt in dry toluene or ethanol.
-
Add 1.1 eq of Phenyl Isocyanate dropwise at 0°C.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Result: Formation of the ureido ester intermediate (
).
-
-
Acid-Mediated Cyclization :
-
If the intermediate precipitates, filter and redissolve in ethanol/HCl (10:1). If not, add conc. HCl directly to the reaction mixture (approx. 20% v/v).
-
Reflux the mixture for 1–2 hours. The steric bulk of Deg requires thermal energy to overcome the initial barrier, but the ring closure is thermodynamically favored.
-
Observation: The product often precipitates upon cooling.
-
-
Purification :
-
Evaporate solvent to dryness.
-
Recrystallize from EtOH/Water.
-
Yield Expectation : >85% due to the gem-diethyl effect driving the equilibrium toward the ring.
-
Protocol 2: Controlled Diketopiperazine (DKP) Formation
Diketopiperazines (2,5-dioxopiperazines) are cyclic dipeptides. For Deg-containing dipeptide esters (e.g., H-Deg-Xaa-OR or H-Xaa-Deg-OR), DKP formation is often spontaneous and can occur during deprotection steps in peptide synthesis. This protocol describes how to intentionally synthesize them or control the reaction.
Mechanism & Risk Factors
The nucleophilic N-terminal amine attacks the ester carbonyl of the second residue.
-
High Risk Sequence : H-Deg-Pro-OR > H-Deg-Ala-OR.
-
Conditions : Neutral to basic pH accelerates this reaction.
Synthesis Protocol (Intentional)
-
Coupling : Synthesize the dipeptide ester H-Deg-Gly-OEt using standard coupling (e.g., EDC/HOBt). Note: Coupling to the N-terminus of Deg is difficult; use high-efficiency coupling reagents like HATU.
-
Cyclization :
-
Dissolve the dipeptide ester in sec-butanol and toluene (1:1).
-
Add 10% acetic acid (catalytic).
-
Reflux for 4–6 hours.
-
The gem-diethyl group forces the peptide bond into a cis-like transition state, rapidly ejecting ethanol and forming the DKP.
-
Prevention Protocol (During Peptide Synthesis)
To prevent premature cyclization when building longer peptides:
-
Avoid C-terminal Esters : Use Amide resins (Rink Amide) or Trityl resins (for acid cleavage) instead of benzyl/methyl esters if possible.
-
Rapid Coupling : When removing the Fmoc group from a Deg-dipeptide-ester, proceed immediately to the next coupling. Do not leave the deprotected amine sitting in base (piperidine/DMF).
-
Bulky Protecting Groups : Use tert-butyl esters (OtBu) which are sterically more resistant to nucleophilic attack than methyl/ethyl esters.
Protocol 3: Macrocyclization Facilitated by Deg
Deg residues are potent turn inducers . In linear peptides, incorporating a Deg residue can pre-fold the chain into a
Experimental Workflow
Figure 2: Workflow for utilizing Deg residues to facilitate peptide macrocyclization.
Detailed Methodology
-
Linear Precursor Assembly :
-
Use Solid Phase Peptide Synthesis (SPPS) on 2-Chlorotrityl Chloride resin .
-
Critical Step : Coupling to the Deg amine is sluggish. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt at 50°C for 2 hours. Double coupling is recommended.
-
Load the first amino acid (not Deg) onto the resin to avoid DKP formation during cleavage.
-
-
Cleavage :
-
Cleave the protected peptide from the resin using 1% TFA in DCM (dichloromethane). This retains side-chain protecting groups (Boc, tBu) while freeing the C-terminal carboxyl and N-terminal amine (if Fmoc was removed).
-
-
Cyclization :
-
Concentration : Dissolve the linear peptide in DMF/DCM (1:1) at high dilution (
to M) to favor intramolecular reaction over dimerization. -
Reagents : Add HATU (3 eq) and HOAt (3 eq) followed by DIPEA (6 eq).
-
Time : Stir for 12–24 hours.
-
Mechanism : The Deg residue restricts the conformational space, populating the "folded" population of the linear peptide. This effectively increases the local concentration of the termini.
-
-
Analysis :
Summary of Key Data
| Parameter | Hydantoin Synthesis | DKP Formation | Macrocyclization |
| Primary Driver | Acid/Base Catalysis | Spontaneous / Thermal | Conformational Constraint |
| Role of Deg | Substrate (Ester) | Kinetic Accelerator | Turn Inducer (Entropic Aid) |
| Key Reagent | Isocyanate / HCl | 10% AcOH / Heat | HATU / HOAt (Dilute) |
| Main Challenge | Steric hindrance at N | Preventing unwanted reaction | Coupling to Deg amine |
| Typical Yield | >85% | >90% (if desired) | 40–70% (Sequence dependent) |
References
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha,alpha-diethylglycine. Macromolecules.
-
Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology.
-
Crisma, M., et al. (1997). Peptide folding and cyclization promoted by the alpha,alpha-diethylglycine residue. Biopolymers .[3][4]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
-
Gilon, C., et al. (2003). Backbone cyclization of bioactive peptides. Biopolymers .[3][4]
Improving coupling yields of sterically hindered amino acid esters
Topic: Improving Coupling Yields of Sterically Hindered Amino Acid Esters Ticket ID: #ST-HINDERED-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris[1]
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. I understand you are experiencing low yields and incomplete couplings with sterically hindered substrates (e.g.,
Standard carbodiimide chemistries (EDC/DCC) often fail here because the steric bulk prevents the nucleophile (amine) from approaching the electrophile (activated ester).[1] Below is a master guide to troubleshooting these specific "hard sequences."
Part 1: The Decision Matrix (Reagent Selection)
Before modifying your protocol, you must select the correct "engine" for your reaction. Do not use standard HBTU/HCTU for these couplings; they lack the reactivity required to overcome significant steric clashes.
Visual Guide: Reagent Selection Workflow
Caption: Decision matrix for selecting coupling reagents based on steric severity. Blue = Standard Hindered, Yellow = Difficult, Red = Critical.[1]
Part 2: The "Gold Standard" Protocol (HATU/COMU)[1]
For 90% of hindered couplings (e.g., coupling Fmoc-Val-OH to H-Ile-Resin), HATU or COMU are the reagents of choice.[1]
Why this works: HATU contains the HOAt (7-azabenzotriazole) moiety.[1][2] The nitrogen at the 7-position creates a "neighboring group effect" via hydrogen bonding with the incoming amine, stabilizing the transition state and accelerating the reaction by up to 100x compared to HBTU.
Protocol A: Optimized HATU Coupling
Use for: Val, Ile, Aib, single N-methyl residues.[1]
-
Stoichiometry: Use 4 equiv of Amino Acid and 3.9 equiv of HATU relative to the resin loading.
-
Note: Using slightly less HATU than Amino Acid prevents "capping" the resin with the coupling reagent (guanidinylation).[1]
-
-
Dissolution: Dissolve AA and HATU in minimal dry DMF (0.2 M concentration).
-
Activation (The Critical Step):
-
Coupling: Add the activated mixture to the resin.
-
Duration: React for 60 minutes .
-
Validation (Self-Check):
Part 3: The "Nuclear Option" (Ghosez's Reagent)
When coupling two
Acid chlorides are the smallest, most reactive electrophiles available. We generate them in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to avoid handling unstable isolated acid chlorides.[1]
Protocol B: In-Situ Acid Chloride Formation
Use for: N-Me to N-Me couplings, Aib-Aib.[1]
-
Preparation: Dissolve Fmoc-Amino Acid (3 equiv) in dry DCM (Dichloromethane).
-
Chlorination: Add Ghosez's Reagent (3 equiv).[1]
-
Condition: Stir at room temperature for 15 minutes under Nitrogen/Argon.
-
Visual Check: Evolution of bubbles implies reaction is proceeding (though often subtle).[1]
-
-
Solvent Swap (Optional but Recommended): If your resin doesn't swell well in DCM, evaporate the DCM and re-dissolve the residue in dry THF or NMP.[1]
-
Coupling: Add the solution to the resin, followed immediately by DIPEA (6 equiv) .[1][3]
-
Duration: React for 2–4 hours or overnight.
-
Validation: Use the Chloranil Test .
Part 4: Troubleshooting Racemization
Steric hindrance requires longer reaction times and stronger activation, which unfortunately increases the risk of racemization (loss of chirality).
Mechanism of Failure: Slow coupling allows the activated amino acid to form an Oxazolone intermediate. This intermediate can lose its chiral proton easily in the presence of base.
Visual Guide: Racemization Suppression
Caption: Strategy to minimize racemization. Switch bases to Collidine and additives to Oxyma Pure for sensitive residues.
Corrective Action: If you detect racemization (via HPLC analysis of cleaved product):
-
Switch Base: Replace DIPEA with 2,4,6-Trimethylpyridine (Sym-Collidine) .[1] It is sterically hindered and less basic, sufficient to deprotonate the acid but poor at extracting the
-proton. -
Switch Additive: Use Oxyma Pure instead of HOAt. It shows superior racemization suppression in comparative studies (El-Faham et al.).[1]
Part 5: Comparative Data Table
Refer to this table to justify your reagent changes to project management.
| Feature | HATU | COMU | PyBOP | Ghosez's Reagent |
| Reactivity | High | Very High | Moderate | Extreme |
| Steric Tolerance | Excellent | Excellent | Good | Best (N-Me specific) |
| Solubility | Good (DMF) | Excellent (DMF/NMP) | Good | N/A (In situ) |
| By-products | Tetramethylurea (Easy wash) | Water soluble | HMPA (Carcinogenic - Avoid) | Minimal |
| Safety | Irritant | Safer (Explosion-proof) | Toxic | Corrosive |
| Cost | High | Moderate | Moderate | Moderate |
Part 6: Frequently Asked Questions (FAQs)
Q: I am coupling Fmoc-N-Me-Val-OH and the Kaiser test is negative, but the yield is low. Why?
A: The Kaiser test (Ninhydrin) only detects primary amines.[1]
Q: Can I use microwave heating to improve the yield? A: Yes, but with caution. Microwave irradiation (typically 75°C for 5 mins) significantly improves coupling of Aib and N-Me residues.[1] However , do not use HATU/HBTU at high temperatures for Cys or His residues due to racemization.[1] For Cys/His, keep it at 50°C max or use Collidine/Oxyma.[1]
Q: My peptide sequence has an Aib-Aib junction. Even HATU double coupling failed. A: Aib-Aib is one of the hardest couplings in peptide chemistry due to the gem-dimethyl effect on both sides. Switch to Fmoc-Amino Acid Fluorides (using TFFH reagent) or the Symmetric Anhydride method (using DIC/DCM without base).[1] The smaller electrophile is required here.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society.[3] [1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Chemical Communications.[1]
-
Teixidó, M., et al. (2005).[1][3] Solid-phase synthesis of N-methyl-rich peptides: application to the synthesis of cyclosporin A analogues. Journal of Peptide Research.[3]
Sources
Technical Support Center: Optimizing Saponification of Methyl 2-amino-2-ethylbutanoate
Welcome to the technical support center for the optimization of Methyl 2-amino-2-ethylbutanoate saponification. This guide is designed for researchers, scientists, and drug development professionals who are working with sterically hindered α,α-disubstituted amino acids. We will address common challenges and provide field-proven solutions in a direct question-and-answer format to facilitate your experimental success.
Introduction: The Challenge of Steric Hindrance
Methyl 2-amino-2-ethylbutanoate is an α,α-disubstituted amino acid ester. The central quaternary carbon, bonded to both an amino group and two ethyl groups, presents significant steric bulk around the ester's carbonyl group. This steric hindrance is the primary reason why standard saponification protocols often result in low yields or incomplete reactions. The bulky substituents physically obstruct the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon, thereby increasing the activation energy and slowing the reaction rate considerably.[1][2] This guide provides strategies to overcome this challenge.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My saponification of Methyl 2-amino-2-ethylbutanoate is extremely slow and gives a low yield. What is the primary cause?
The principal issue is the significant steric hindrance at the α-carbon. Unlike simpler amino esters (e.g., glycine or alanine methyl esters), Methyl 2-amino-2-ethylbutanoate possesses a quaternary α-carbon. This structure effectively shields the ester's carbonyl group, making nucleophilic attack by the hydroxide ion difficult.[2] Reactions that might take a few hours for unhindered esters can require extended periods and more forcing conditions to achieve complete conversion for α,α-disubstituted analogues.
Q2: What are the recommended starting conditions for this saponification, and how can I optimize them?
A robust starting point is essential. From there, systematic optimization can be performed. We recommend beginning with a significant excess of lithium hydroxide in a mixed aqueous-organic solvent system at elevated temperatures.
Experimental Protocol: Baseline Saponification
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-amino-2-ethylbutanoate (1.0 eq.) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition : Add Lithium Hydroxide (LiOH·H₂O, 5.0-10.0 eq.) to the solution. A higher excess is often necessary for hindered substrates.[3][4]
-
Heating : Heat the reaction mixture to reflux (typically 65-70°C) and maintain vigorous stirring.
-
Monitoring : Monitor the reaction progress periodically via TLC or LC-MS until the starting material is consumed (this may take 12-48 hours).[5]
-
Work-up : Once complete, cool the mixture to room temperature, and carefully acidify with 1N HCl to a pH near the isoelectric point of the amino acid (typically pH 6-7) to precipitate the product.[2]
-
Isolation : Isolate the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum.
Optimization Strategies Table
| Parameter | Recommendation | Rationale & Scientific Justification |
| Base Selection | Lithium Hydroxide (LiOH) | LiOH is often superior to NaOH or KOH for challenging saponifications. The small, hard lithium cation coordinates effectively to the carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[3][6] |
| Base Stoichiometry | 5 to 20 equivalents | A large excess of hydroxide is required to shift the reaction equilibrium towards the products, especially for slow, sterically hindered reactions.[3][4] |
| Solvent System | THF/H₂O or Dioxane/H₂O (e.g., 3:1 v/v) | The organic co-solvent (THF, Dioxane) ensures the solubility of the non-polar ester starting material, while water is necessary to dissolve the hydroxide base, creating a homogenous reaction environment.[5][6] |
| Temperature | Reflux (65-100°C) | Higher temperatures provide the necessary thermal energy to overcome the high activation energy barrier imposed by steric hindrance. Microwave-assisted heating can also be highly effective, dramatically reducing reaction times.[7][8][9] |
| Reaction Time | 12 - 48 hours | Due to the slow reaction kinetics, patience is key. Monitor the reaction to completion rather than relying on a fixed duration.[5] |
Q3: How can I effectively monitor the reaction's progress?
Consistent and accurate monitoring is critical to avoid unnecessarily long reaction times or incomplete conversions.
-
Thin-Layer Chromatography (TLC) : This is the most straightforward method.
-
Mobile Phase : A mixture like Dichloromethane/Methanol (e.g., 9:1) often works well. The starting ester will be less polar (higher Rf) than the product amino acid (lower Rf, often at the baseline).
-
Visualization : Use a ninhydrin stain, which reacts with the primary amine of both the reactant and product to produce a colored spot.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive and quantitative tracking. You can monitor the disappearance of the mass peak corresponding to the starting ester and the appearance of the mass peak for the product acid.
-
Proton NMR (¹H-NMR) : For reaction aliquots, the disappearance of the characteristic singlet for the methyl ester protons (–OCH₃) at approximately 3.7 ppm is a clear indicator of conversion.[10]
Q4: What is the best procedure for the work-up and purification of 2-amino-2-ethylbutanoic acid?
The purification of amino acids relies on their zwitterionic nature and pH-dependent solubility.
Workflow for Product Isolation
Caption: Standard workflow for the work-up and purification of the amino acid product.
-
Solvent Removal : After cooling the reaction, you can optionally remove the organic co-solvent (e.g., THF) under reduced pressure.
-
Acidification : Dilute the remaining aqueous mixture with water and carefully add 1N or 2N HCl dropwise while monitoring the pH. The product is least soluble at its isoelectric point (pI). As you approach pH 7, the zwitterionic amino acid should begin to precipitate.[2]
-
Precipitation and Isolation : Chilling the neutralized mixture in an ice bath can enhance precipitation. The solid product is then collected by filtration.
-
Washing : Wash the collected solid with a small amount of cold water to remove inorganic salts (e.g., LiCl) and then with a non-polar solvent like diethyl ether to remove any residual unreacted ester.
-
Drying : Dry the purified amino acid thoroughly under high vacuum.
Q5: I'm still struggling with low yields. Are there any alternative methods?
If conventional heating proves insufficient, more advanced techniques can be employed.
-
Microwave-Assisted Saponification : Using a dedicated microwave reactor can significantly accelerate the reaction. Microwave energy provides rapid and efficient heating, often reducing reaction times from many hours to under an hour.[7][8] Start with the same reagent stoichiometry but begin with shorter reaction times (e.g., 10-30 minutes) at temperatures around 100-120°C and monitor for completion.
-
Acid-Catalyzed Hydrolysis : While an option, this method typically requires harsh conditions (e.g., refluxing in 6N HCl for extended periods), which may not be compatible with other functional groups in more complex molecules.[11][12]
-
Enzymatic Hydrolysis : The use of α-amino acid ester hydrolases offers a green and highly specific alternative.[13] However, this would require screening for an enzyme that accepts this specific non-natural, sterically hindered substrate, which may not be readily available.
Troubleshooting Decision Tree
This flowchart can help you diagnose and solve common issues during the optimization process.
Caption: A decision tree for troubleshooting incomplete saponification reactions.
References
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). MDPI.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). PMC.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances.
-
saponification mechanism. (2018). YouTube. Available at: [Link]
-
Saponification-Typical procedures. (2024). OperaChem. Available at: [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. (n.d.). CalTech GPS. Available at: [Link]
-
Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. (2004). ResearchGate. Available at: [Link]
-
The formation and hydrolysis of the active ester made from α-amino acid... (n.d.). ResearchGate. Available at: [Link]
-
Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. (2004). PubMed. Available at: [Link]
- Process for the saponification of aminoacid-/peptide ester. (n.d.). Google Patents.
-
Condensation and Hydrolysis Reactions. (n.d.). Pharmacy Resource Book. Available at: [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. Available at: [Link]
-
Standard Test Method for - Determination of the Saponification Value of Fats and Oils. (2006). ASTM International. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (2020). Chemistry Steps. Available at: [Link]
-
42: Saponification. (2021). YouTube. Available at: [Link]
-
Alpha-Amino Acid Ester Hydrolases: Properties and Applications. (2012). ResearchGate. Available at: [Link]
-
Saponification - Base promoted ester hydrolysis. (n.d.). Khan Academy. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Available at: [Link]
-
Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. (2021). ORBi. Available at: [Link]
-
DETERMINATION OF SAPONIFICATION VALUE. (n.d.). AquaDocs. Available at: [Link]
-
Simultaneous Determination of the Saponification Value, Acid Value, Ester Value, and Iodine Value in Commercially Available Red Fruit Oil (Pandanus conoideus, Lam.) Using 1H qNMR Spectroscopy. (2022). ResearchGate. Available at: [Link]
- Process for the saponification of aminoacid-/peptide esters. (n.d.). Google Patents.
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
-
Saponification. (n.d.). CalTech GPS. Available at: [Link]
-
Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION. Available at: [Link]
-
Saponification Process and Soap Chemistry. (n.d.). Kampala International University. Available at: [Link]
-
Improvement of saponification extraction method for fatty acids separation from geological samples. (2016). Institute of Geochemistry Chinese Academy of Sciences. Available at: [Link]
-
Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. (2022). MDPI. Available at: [Link]
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 4. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]
- 12. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
Purification strategies for Methyl 2-amino-2-ethylbutanoate intermediates
Welcome to the Technical Support Hub. Subject: Purification & Handling of Methyl 2-amino-2-ethylbutanoate (α,α-Diethylglycine Methyl Ester) Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Methyl 2-amino-2-ethylbutanoate presents a unique purification challenge due to its sterically hindered quaternary
This guide moves beyond generic protocols to address the specific physicochemical behavior of
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Liquid-Liquid Extraction (LLE) Issues
Q: I neutralized the HCl salt with aqueous NaHCO₃, but the yield of the free base is consistently low (<50%). Where is my product?
Diagnosis: This is a classic pKa mismatch error exacerbated by steric hindrance.
-
Basicity Shift: The pKa of the conjugate acid of an
-amino ester is typically lower (~7.0–7.5) than a free amine (~10).[1][2] However, the bulky ethyl groups can shield the amine, modifying its effective pKa and solvation shell. -
Incomplete Deprotonation: Saturated NaHCO₃ (pH ~8.3) may not be basic enough to fully drive the equilibrium to the free base, especially if the organic layer extraction is inefficient.
-
Partition Coefficient: The free base of Methyl 2-amino-2-ethylbutanoate is moderately polar. If your aqueous volume is too large, a significant portion remains in the water phase.
Corrective Action:
-
Switch Base: Use Potassium Carbonate (K₂CO₃) or adjust to pH 9.5–10.0 using 2M NaOH. Note: Do not exceed pH 10 or expose to heat, as methyl esters are susceptible to saponification.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the water solubility of the organic ester (Salting-out effect).
-
Solvent Choice: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) or MTBE . The free base has higher affinity for chlorinated solvents.
Category B: Crystallization & Salt Formation
Q: My HCl salt formation results in a hygroscopic "gum" or oil rather than a white solid. How do I get a filterable powder?
Diagnosis: The "gumming" is likely caused by trace water or excess alcohol .
-
Hygroscopicity: The hydrochloride salts of sterically hindered amino esters are notoriously hygroscopic. Even 1% water content can prevent crystal lattice formation.
-
Solvent Trapping: The ethyl groups create a "greasy" lattice that can trap solvent molecules, leading to solvates that appear as oils.
Corrective Action:
-
The "Dry" Protocol: Do not use aqueous HCl. Use 4M HCl in Dioxane or generate HCl gas in situ.
-
Antisolvent Crash: Dissolve the crude oil in a minimum amount of dry Methanol (MeOH). Add anhydrous Diethyl Ether (Et₂O) or Hexanes dropwise with vigorous stirring until turbidity persists. Cool to -20°C.
-
Trituration: If an oil forms, decant the supernatant, add fresh anhydrous Et₂O, and sonicate. This mechanical stress often induces nucleation.
Category C: Distillation & Stability
Q: During vacuum distillation, the product solidified in the condenser and I see a new high-MW impurity by LCMS. What happened?
Diagnosis: You likely triggered Diketopiperazine (DKP) formation .
-
Mechanism: At elevated temperatures, two molecules of the amino ester react (dimerize). The amine of one molecule attacks the ester carbonyl of another, releasing methanol.
-
Although steric hindrance usually slows this, the high thermal energy of distillation overcomes the barrier.
Corrective Action:
-
Limit Temperature: Maintain pot temperature < 60°C . You must use high vacuum (< 1 mbar) to achieve this.
-
Avoid Pot Residue: Do not distill to dryness. The localized superheating at the end of distillation accelerates dimerization.
-
Preferred Alternative: If the boiling point requires >100°C, abandon distillation. Switch to Column Chromatography (see Protocol 3).
Part 2: Validated Purification Protocols
Protocol 1: Optimized Acid-Base Extraction (Free Base Isolation)
Use this when the intermediate is required for an immediate coupling reaction.
-
Dissolution: Dissolve the crude salt (10 mmol) in DCM (50 mL) .
-
Cooling: Cool the mixture to 0°C to suppress ester hydrolysis.
-
Neutralization: Add 20 mL of 10% w/v aq. K₂CO₃ .
-
Separation: Agitate vigorously for 5 minutes. Separate layers.
-
Re-extraction: Extract the aqueous layer 2x with DCM (20 mL).
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate with the amine).
-
Concentration: Evaporate solvent at < 30°C under reduced pressure.
-
Checkpoint: The product should be a clear, mobile liquid. If cloudy, water is present.
-
Protocol 2: Anhydrous HCl Salt Crystallization
Use this for long-term storage (Shelf life: >1 year at -20°C).
-
Solubilization: Dissolve the crude free base (approx. 5 g) in anhydrous MeOH (15 mL) .
-
Acidification: Add HCl in Dioxane (4M, 1.2 equivalents) dropwise at 0°C.
-
Observation: The solution will warm slightly (exothermic).
-
-
Precipitation: Slowly add anhydrous Et₂O (100 mL) with rapid stirring.
-
Maturation: A white precipitate should form. If oil forms, scratch the glass side with a spatula or add a seed crystal.
-
Filtration: Filter under a nitrogen blanket (to prevent moisture absorption). Wash with cold Et₂O.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Part 3: Visualization & Logic Flows
Workflow 1: Purification Decision Matrix
This diagram illustrates the logical pathway to select the correct purification method based on the physical state and purity requirements of the intermediate.
Caption: Decision matrix for selecting purification routes based on scale and stability requirements. Blue nodes indicate final states.
Workflow 2: Dimerization Risk (Diketopiperazine Formation)
Understanding the thermal instability mechanism is crucial for avoiding yield loss during distillation.
Caption: Thermal degradation pathway showing the dimerization of two amino ester molecules into a stable Diketopiperazine (DKP) impurity.
Part 4: Technical Data Summary
| Property | Value / Condition | Note |
| Molecular Formula | Free Base | |
| Boiling Point | ~135–140°C (Est.[3] at 760 mmHg) | Do not distill at atm pressure. |
| pKa ( | ~7.2 – 7.8 | Lower than standard amines due to ester. |
| Solubility (Salt) | MeOH, Water, EtOH | Insoluble in Et₂O, Hexanes. |
| Solubility (Base) | DCM, EtOAc, THF | Moderate water solubility (requires salting out). |
| Storage | -20°C, Desiccated | Highly hygroscopic as HCl salt. |
References
-
Raines Lab. Synthesis of diethylglycine derivatives and peptides. University of Wisconsin-Madison. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-amino-2-ethylbutanoate. PubChem. [Link]
- European Patent Office.Process for the preparation of amino acid methyl esters (EP 2132166 B1).
-
ResearchGate. Prevention of diketopiperazine formation in peptide synthesis.[Link]
-
NIST Chemistry WebBook. Butanoic acid, 2-ethyl-, methyl ester (Physical Properties).[Link][4]
Sources
Technical Support Center: Optimization of Reaction Temperature for Hindered Ester Hydrolysis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing challenging ester hydrolysis reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with the saponification of sterically hindered esters. Instead of a simple checklist, we will explore the underlying principles of these reactions to empower you to troubleshoot effectively from first principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues encountered during the hydrolysis of sterically crowded esters, focusing on the critical parameter of reaction temperature.
Q1: Why is my hindered ester hydrolysis reaction so slow or failing to reach completion?
A: This is the most common issue and typically stems from two primary factors rooted in the molecule's structure:
-
Steric Hindrance: The fundamental challenge with hindered esters is physical obstruction. Bulky groups (e.g., t-butyl, adamantyl, or ortho-substituted aryl groups) near the ester's carbonyl carbon physically block the nucleophile (hydroxide ion) from attacking.[1][2] This significantly increases the activation energy of the reaction, slowing the rate dramatically compared to unhindered esters like ethyl acetate.[3]
-
Poor Substrate Solubility: Many complex, hindered esters are large, nonpolar molecules with poor solubility in the aqueous or mixed aqueous-organic solvent systems typically used for hydrolysis.[4] If the ester is not sufficiently dissolved, the reaction becomes a two-phase system where the reaction can only occur at the interface of the phases, leading to extremely slow and incomplete conversions.
Q2: How does increasing the reaction temperature help overcome these issues?
A: Temperature is a critical tool for driving difficult reactions forward. According to the principles of chemical kinetics, increasing the temperature boosts the reaction rate in two main ways:
-
Increased Kinetic Energy: At higher temperatures, molecules move faster, leading to more frequent collisions between the ester and the hydroxide nucleophile.
-
Overcoming the Activation Energy (Ea): More importantly, a higher temperature increases the proportion of molecules that possess the minimum energy required for a successful reactive collision (the activation energy).[3] For sterically hindered substrates with a high Ea, this effect is particularly pronounced. The relationship is described by the Arrhenius equation, which shows an exponential dependence of the rate constant on temperature.
However, temperature is not a universal solution and must be optimized carefully.
Q3: I tried increasing the temperature, but my yield is low, or I'm seeing new impurities. What are the risks of excessive heat?
A: While heat can accelerate the desired hydrolysis, it can also promote undesirable side reactions, especially with complex molecules. It is a common mistake to assume that more heat is always better. Key risks include:
-
Product or Reactant Degradation: Your target carboxylic acid or the starting ester may not be stable at high temperatures, leading to decomposition.
-
Epimerization: If your molecule contains chiral centers, particularly alpha to a carbonyl group, high temperatures and basic conditions can lead to a loss of stereochemical integrity.
-
Elimination Reactions: For substrates with suitable leaving groups on a beta-carbon, high temperatures can favor elimination reactions over the desired substitution (hydrolysis).
-
Solvent-Related Side Reactions: Some solvents can participate in reactions at high temperatures. For instance, using methanol or ethanol at high temperatures with a strong base can lead to transesterification, where you form the methyl or ethyl ester instead of the desired carboxylic acid.[5] Using solvents like DMF with a strong base at high heat can lead to decomposition of the solvent itself.[4]
Therefore, a systematic approach to finding the optimal temperature is crucial.
Q4: How should I design an experiment to systematically optimize the reaction temperature?
A: A parallel screening approach is the most efficient method. Instead of running single reactions sequentially, set up multiple identical reactions to be run at different, controlled temperatures. This allows for direct comparison and minimizes experimental variability.
See the detailed workflow below for a step-by-step guide. The goal is to identify the lowest temperature that provides a satisfactory conversion rate within an acceptable timeframe, thereby minimizing impurity formation.
Experimental Protocol: Systematic Temperature Screening
This protocol outlines a method for identifying the optimal reaction temperature for a challenging hindered ester hydrolysis.
Objective: To determine the temperature that maximizes the rate of hydrolysis while minimizing the formation of degradation byproducts.
Methodology:
-
Preparation:
-
Set up 4-6 identical reaction vessels (e.g., 20 mL scintillation vials with magnetic stir bars or a parallel synthesis block).
-
In each vial, add your hindered ester (e.g., 0.1 mmol).
-
Add the chosen solvent system (e.g., 1:1 THF/water, as suggested in forums for improving solubility[5]). Ensure the volume is consistent across all reactions.
-
-
Initiation:
-
Bring each reaction vessel to its designated temperature using a temperature-controlled heating block or separate oil baths. Suggested screening temperatures: 40°C, 50°C, 60°C, 70°C, and 80°C . Include a room temperature (RT) reaction as a baseline.
-
Once the temperature has stabilized, add the aqueous base (e.g., LiOH or NaOH solution, 3-6 equivalents) to each vial simultaneously to start the reactions.[5] Using LiOH is often recommended for stubborn esters.[5]
-
-
Monitoring:
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small, measured aliquot from each reaction.
-
Quench the aliquot immediately by adding it to a vial containing dilute HCl. This stops the reaction and protonates the carboxylate product.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by TLC, LC-MS, or GC-MS to determine the ratio of starting material to product.
-
-
Analysis & Interpretation:
-
After the final time point, compile the conversion data into a table.
-
Identify the temperature that gives the highest conversion with the cleanest reaction profile (fewest impurity spots on TLC or peaks in LC-MS).
-
If all reactions are incomplete, this indicates that temperature alone may not be sufficient, and alternative strategies are required.
-
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Time (h) | Conversion (%) | Observations (e.g., by TLC) |
| Room Temp | 24 | < 5% | Only starting material visible. |
| 40 | 24 | 25% | Slow conversion, clean reaction. |
| 50 | 24 | 60% | Good conversion, clean reaction. |
| 60 | 8 | 95% | Complete conversion, clean profile. |
| 70 | 4 | >98% | Complete conversion, trace impurity spot appears. |
| 80 | 2 | >98% | Complete conversion, significant impurity formation. |
Troubleshooting & Advanced Strategies
Q5: I've screened up to the reflux temperature of my solvent, and the reaction is still incomplete. What is my next step?
A: If maximizing temperature under standard conditions fails, it's time to change the reaction environment or the reagents. The issue is likely extreme steric hindrance or insolubility that thermal energy alone cannot overcome.
The following decision tree illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete hindered ester hydrolysis.
Q6: Can you elaborate on the "Advanced Methods" for extremely resistant esters?
A: Certainly. When thermal energy in standard aqueous base systems is insufficient, these methods alter the fundamental reaction conditions to overcome the energy barrier.
-
Non-Aqueous Saponification: A highly effective method involves using a strong base in a non-aqueous or low-water environment. A reported system of NaOH in a methanol/dichloromethane (1:9) mixture can rapidly saponify esters that are considered highly resistant to standard hydrolysis conditions.[2][6] The poorly solvated hydroxide ions in this medium are more nucleophilic and reactive.[2]
-
Microwave-Assisted Hydrolysis: Microwave reactors allow for rapid heating of sealed reaction vessels to temperatures and pressures well above the solvent's atmospheric boiling point.[4] This can dramatically accelerate slow reactions, sometimes achieving in minutes what would take days under conventional reflux.
-
Phase-Transfer Catalysis (PTC): If your ester is soluble in an organic solvent but not water, a PTC can be used. A catalyst like tetrabutylammonium bromide (TBAB) transports the hydroxide ion from the aqueous phase into the organic phase, allowing the reaction to occur where the ester is dissolved.
-
Lewis Acid Cleavage: For very specific cases, particularly with methyl esters where basic conditions might affect other functional groups, Lewis acids like boron trichloride (BCl₃) can be used to cleave the ester bond.[7] This proceeds through a different mechanism and avoids hydroxide.
The choice of method depends on the specific substrate, its functional group compatibility, and the equipment available in your lab. Always consult safety protocols before employing high-pressure reactors or highly reactive reagents.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
ScienceMadness Discussion Board. (2016). Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]
-
Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667. [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
Poso, A., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 113-119. [Link]
-
Reddit r/Chempros. (2023). Why are my ester hydrolysis not working. [Link]
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(6), 681-686. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
ResearchGate. (2016). An Efficient and Convenient Procedure for Ester Hydrolysis. [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
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Anantakrishnan, S. V., & Anantaraman, A. V. (1958). Kinetic Studies in Ester Hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 48(4), 221-233. [Link]
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Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]
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A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-amino-2-ethylbutanoate
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-amino-2-ethylbutanoate, a non-proteinogenic α-amino acid ester. By delving into the theoretical underpinnings of its spectral features and comparing them with structurally similar analogs, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Structural Landscape of Methyl 2-amino-2-ethylbutanoate
Before interpreting its spectral signature, it is crucial to understand the molecular architecture of Methyl 2-amino-2-ethylbutanoate. The structure features a quaternary α-carbon bonded to an amino group (-NH₂), a methyl ester group (-COOCH₃), and two ethyl groups (-CH₂CH₃). This unique arrangement of functional groups gives rise to a distinct set of proton environments, each with a characteristic chemical shift, integration, and splitting pattern in the ¹H NMR spectrum.
Predicting the ¹H NMR Spectrum: A Step-by-Step Interpretation
While an experimental spectrum provides definitive data, a predicted spectrum based on established principles of NMR theory offers a robust framework for interpretation.[1][2][3] The following is a detailed breakdown of the expected ¹H NMR signals for Methyl 2-amino-2-ethylbutanoate.
Table 1: Predicted ¹H NMR Data for Methyl 2-amino-2-ethylbutanoate
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (-CH₂CH₃ ) | ~ 0.8 - 1.0 | Triplet (t) | 6H | Protons on the methyl groups of the two equivalent ethyl substituents. They are shielded and split by the adjacent methylene protons. |
| b (-CH₂ CH₃) | ~ 1.5 - 1.8 | Quartet (q) | 4H | Protons on the methylene groups of the two equivalent ethyl substituents. They are deshielded relative to the methyl protons and are split by the adjacent methyl protons. |
| c (-NH₂) | ~ 1.5 - 3.0 (broad) | Singlet (s, broad) | 2H | The chemical shift of amine protons is highly variable and concentration-dependent; they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
| d (-COOCH₃ ) | ~ 3.6 - 3.8 | Singlet (s) | 3H | Protons of the methyl ester group are deshielded by the electronegative oxygen atom, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons.[2][3] |
Comparative Analysis: Distinguishing Methyl 2-amino-2-ethylbutanoate from Structural Isomers
The true power of NMR spectroscopy lies in its ability to differentiate between closely related structures. Consider two structural isomers of Methyl 2-amino-2-ethylbutanoate: Methyl 2-aminobutanoate (a constitutional isomer) and Ethyl 2-amino-2-methylpropanoate (an isomeric ester).
Comparison with Methyl 2-aminobutanoate:
-
Key Difference: Methyl 2-aminobutanoate possesses a proton on the α-carbon.
-
Spectral Distinction: This α-proton would appear as a multiplet (likely a triplet) in the region of 3.5-4.0 ppm. The absence of a signal in this region for Methyl 2-amino-2-ethylbutanoate is a key differentiating feature.
Comparison with Ethyl 2-amino-2-methylpropanoate:
-
Key Difference: This isomer has a methyl group and an ethyl ester.
-
Spectral Distinction: The ¹H NMR spectrum of Ethyl 2-amino-2-methylpropanoate would show a triplet and a quartet characteristic of an ethyl group attached to an oxygen atom (the ester). The quartet would be significantly downfield (around 4.1-4.3 ppm) compared to the methylene quartet of the ethyl groups in Methyl 2-amino-2-ethylbutanoate.
Experimental Protocol for ¹H NMR Analysis
Achieving high-quality, reproducible NMR data necessitates a standardized experimental approach. The following protocol outlines the key steps for the ¹H NMR analysis of Methyl 2-amino-2-ethylbutanoate.
Diagram 1: Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: General workflow from sample preparation to data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity Methyl 2-amino-2-ethylbutanoate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] The choice of solvent is critical as it can influence chemical shifts.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogenous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.
-
Conclusion and Future Perspectives
The ¹H NMR spectrum of Methyl 2-amino-2-ethylbutanoate provides a unique fingerprint that allows for its unambiguous identification and differentiation from structural isomers. A thorough understanding of the principles of chemical shift, integration, and spin-spin coupling is essential for the accurate interpretation of the spectral data. The methodologies outlined in this guide provide a robust framework for obtaining high-quality data. As advancements in NMR technology continue, techniques such as 2D NMR (e.g., COSY, HSQC) can provide even deeper structural insights, further solidifying the role of NMR as an indispensable tool in chemical and pharmaceutical research.
References
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PubMed. (2005, January 15). 1H NMR Spectroscopic Criteria for the Configuration of N-acyl-alpha,beta-dehydro-alpha-amino Acid Esters. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Abraham, R. J., et al. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Retrieved from [Link]
-
Pampaloni, G., et al. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR study on the intermolecular interactions of macrocyclic and single α-Amino acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]
-
Acorn NMR. (n.d.). Data Tables (DT) in NUTS: Publication Listings of NMR Data. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-amino-2-ethylbutanoate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 2-ethylbutanoate | CAS#:816-11-5. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2023, August 29). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 2-methyl butanoate (YMDB01353). Retrieved from [Link]
-
ResearchGate. (2025, August 6). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Retrieved from [Link]
-
FooDB. (2011, September 26). Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639). Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of α,α-Disubstituted Amino Acid Ester Derivatives
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into conformation, intermolecular interactions, and solid-state packing. These parameters are critical in fields ranging from rational drug design to materials science.
The Significance of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, dissolution rate, bioavailability, and stability. Therefore, a thorough characterization of the crystalline forms of a drug candidate is a critical step in the development process. X-ray crystallography provides the definitive data to identify and differentiate polymorphs, ensuring the selection of the optimal solid form for clinical development.
Case Study: The Crystal Structure of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate
A detailed examination of the crystal structure of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate provides a foundational understanding of the conformational preferences and intermolecular interactions that can be expected in related α,α-disubstituted amino acid esters.
The molecule adopts an extended conformation where the main chain torsion angles associated with the ester and amino groups are in a trans arrangement.[1] The structure reveals the presence of three distinct planar subunits: the chlorophenyl amine group, the acetyl group, and the ethyl acetate group.[1]
A key feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding pattern results in a characteristic R22(12) ring motif.[1]
Crystallographic Data for Ethyl 2-acetyl-3-(4-chloroanilino)butanoate
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.74 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.9161(2) Å |
| b | 10.1319(3) Å |
| c | 11.4063(3) Å |
| α | 87.511(10)° |
| β | 80.873(10)° |
| γ | 73.367(2)° |
| Volume | 756.14(4) ų |
| Z | 2 |
| Temperature | 293 K |
| Radiation | Mo Kα |
Comparative Analysis: The Influence of Halogen Substitution
To understand how subtle changes in the molecular structure can influence the crystal packing, we will compare the crystallographic data of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate with its bromo-analog, Ethyl 2-acetyl-3-(4-bromoanilino)butanoate.
The bromo derivative is isostructural with the chloro derivative, meaning they have the same crystal system and space group.[2] However, the substitution of chlorine with the larger bromine atom leads to predictable changes in the unit cell dimensions.
Comparison of Crystallographic Data
| Parameter | Ethyl 2-acetyl-3-(4-chloroanilino)butanoate[1] | Ethyl 2-acetyl-3-(4-bromoanilino)butanoate[2] |
| Chemical Formula | C₁₄H₁₈ClNO₃ | C₁₄H₁₈BrNO₃ |
| Molecular Weight | 283.74 g/mol | 328.20 g/mol |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a | 6.9161(2) Å | 6.9107(3) Å |
| b | 10.1319(3) Å | 10.1549(4) Å |
| c | 11.4063(3) Å | 11.6457(5) Å |
| α | 87.511(10)° | 88.104(2)° |
| β | 80.873(10)° | 81.932(2)° |
| γ | 73.367(2)° | 72.872(2)° |
| Volume | 756.14(4) ų | 773.26(6) ų |
The increase in the unit cell volume for the bromo derivative is a direct consequence of the larger van der Waals radius of bromine compared to chlorine.[2] Despite this expansion, the fundamental crystal packing motif, characterized by the N—H···O hydrogen-bonded dimers, remains the same.[2] This indicates that the hydrogen bonding is the dominant intermolecular interaction governing the crystal packing in this system.
Extrapolating to Methyl 2-amino-2-ethylbutanoate Derivatives
Based on the analysis of our case study compounds, we can make informed predictions about the likely crystallographic features of Methyl 2-amino-2-ethylbutanoate and its derivatives.
The core 2-amino-2-ethylbutanoate moiety possesses both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester carbonyl group). This functionality strongly suggests that hydrogen bonding will play a crucial role in the crystal packing of these derivatives. It is highly probable that these molecules will form either dimeric structures or extended hydrogen-bonded chains.
The presence of the gem-diethyl group at the α-carbon will introduce significant steric bulk. This steric hindrance will likely influence the overall shape of the molecule and how it packs in the crystal lattice. The conformational flexibility of the ethyl groups will also be a factor, with the lowest energy conformation likely being adopted in the crystalline state.
Experimental Protocols
Synthesis and Crystallization
The synthesis of the case study compounds, Ethyl 2-acetyl-3-(4-substituted-anilino)butanoates, can be achieved through a one-pot reaction involving an aldehyde, an ethyl acetoacetate, and a substituted aniline.[1][2]
Step-by-step Synthesis:
-
In a round-bottomed flask, combine acetaldehyde, ethyl acetoacetate, and the desired substituted aniline.
-
Stir the mixture at a reduced temperature (e.g., 273-278 K) under an inert atmosphere (e.g., nitrogen) for several hours.
-
The resulting solid product is then washed with appropriate solvents (e.g., benzene, chloroform) and extracted with a suitable solvent like diethyl ether.
-
Slow evaporation of the extraction solvent at room temperature should yield crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The determination of a crystal structure using single-crystal X-ray diffraction is a well-established technique.
Data Collection and Structure Refinement Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a controlled temperature (e.g., 293 K).
-
Data Reduction: The raw diffraction data are processed to yield a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Conclusion
While direct crystallographic data for Methyl 2-amino-2-ethylbutanoate derivatives may be limited in the public domain, a comparative analysis of structurally related compounds provides a robust framework for understanding their likely solid-state behavior. The case studies of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate and its bromo-analog highlight the importance of hydrogen bonding in dictating the crystal packing of these systems. The principles and experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals working with this class of α,α-disubstituted amino acid esters. A thorough crystallographic investigation is an indispensable tool for ensuring the development of safe, stable, and effective pharmaceutical products.
References
-
Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2125. [Link]
-
Suresh, J., Kumar, R. R., Vijayakumar, V., & Lakshman, P. L. N. (2010). Ethyl 2-acetyl-3-(4-bromoanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o296. [Link]
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Infrared Spectroscopy of Sterically Hindered Amino Esters: A Comparative Technical Guide
Executive Summary
Verdict: For sterically hindered amino esters (e.g., tert-butyl esters, adamantyl-glycinates), ATR-FTIR (Attenuated Total Reflectance) is the superior routine analytical method compared to Transmission FTIR (KBr/Nujol).
While Transmission FTIR remains the resolution benchmark for weak overtones, the bulky hydrophobic nature of hindered esters often leads to poor pellet formation and moisture artifacts in KBr. ATR minimizes sample preparation errors and provides reproducible data on the critical "Blue Shift" —the diagnostic increase in wavenumber caused by steric disruption of intermolecular hydrogen bonding.
Mechanistic Insight: The "Steric Blue Shift"
To accurately analyze sterically hindered amino esters, one must understand how spatial bulk alters vibrational frequencies.
The Hydrogen Bonding Effect
In unhindered amino esters (e.g., Glycine ethyl ester), the amine protons (
In Sterically Hindered Esters: Bulky groups (e.g., tert-butyl, trityl) act as a physical shield. They prevent the close approach required for intermolecular hydrogen bonding.
-
Result: The carbonyl group vibrates in a "free" or non-associated state.
-
Spectral Consequence: The
stretch shifts to a higher wavenumber (Blue Shift ), often moving from ~1735 cm⁻¹ to ~1750+ cm⁻¹. -
Amine Signature: The
stretching bands become sharper and shift to higher frequencies (3350–3500 cm⁻¹) because they are not broadened by H-bonding distributions.
Comparative Analysis: ATR vs. Transmission vs. Raman
The following table compares the performance of analytical techniques specifically for bulky, hydrophobic amino esters .
| Feature | ATR-FTIR (Recommended) | Transmission FTIR (KBr/Liquid Cell) | Raman Spectroscopy |
| Sample State | Ideal for oils, sticky solids, and viscous liquids common with hindered esters. | Difficult. Hydrophobic esters often smear or fail to crystallize in KBr. | Excellent for solids; non-destructive. |
| Spectral Resolution | Good (4 cm⁻¹ standard). Intensity decreases at high wavenumbers (penetration depth effect). | High. Best for resolving weak overtone bands. | High. Complementary selection rules. |
| H-Bond Detection | High Reliability. Minimal sample processing preserves the native aggregation state. | Variable. High pressure in KBr pressing can artificially force/break H-bonds (piezochromic effect). | Moderate. Less sensitive to O-H/N-H dipoles. |
| Water Artifacts | Low. Short path length minimizes atmospheric water interference. | High. KBr is hygroscopic; water overlaps with N-H bands. | Negligible. Water is a weak Raman scatterer. |
| Throughput | < 1 minute per sample. | 15–30 minutes (pellet prep). | < 5 minutes. |
Decision Matrix: Selecting the Right Mode
The following diagram outlines the logical pathway for selecting the analysis mode based on sample physical properties.
Figure 1: Decision matrix for selecting the optimal IR sampling technique for amino esters.
Detailed Spectral Interpretation Guide
When analyzing a sterically hindered amino ester (e.g., N-tert-butyl glycine ethyl ester), look for these specific diagnostic bands.
A. The Carbonyl Region (1700–1760 cm⁻¹)
-
Unhindered (Reference): ~1735 cm⁻¹. Broadened base due to H-bonding.
-
Hindered (Target): 1745–1755 cm⁻¹ . Sharp peak.
-
Note: If the ester is conjugated (e.g., aromatic ester), the peak will shift down (~1715 cm⁻¹), but steric inhibition of coplanarity can force it back up (steric inhibition of resonance).
-
B. The Amine Region (3300–3500 cm⁻¹)[1][2]
-
Unhindered: Two bands (primary) or one (secondary) centered ~3300 cm⁻¹.[1] Often broad and overlapping with O-H traces.
-
Hindered: Sharp, distinct bands shifted to 3350–3450 cm⁻¹ .
C. The Fingerprint Region (1000–1300 cm⁻¹)
-
C-O-C Stretch: Strong bands at 1150–1250 cm⁻¹.[3]
-
C-N Stretch: 1000–1200 cm⁻¹. In hindered amines, this band intensity often decreases due to restricted vibrational freedom.
Experimental Protocol: ATR Analysis of Sticky Esters
Objective: Obtain a high-quality spectrum of a viscous, sterically hindered amino ester without moisture contamination.
Materials
-
FTIR Spectrometer with ATR Accessory (Diamond or ZnSe crystal).
-
Solvent: Isopropanol or Hexane (for cleaning).
-
Vacuum oven (optional, for drying hygroscopic amine salts).
Step-by-Step Workflow
-
Crystal Preparation:
-
Clean the ATR crystal with isopropanol and a lint-free tissue.
-
Crucial: Allow 30 seconds for solvent evaporation. Residual solvent peaks (e.g., Isopropanol C-O at 1100 cm⁻¹) can mask the ester fingerprint.
-
-
Background Acquisition:
-
Collect a background spectrum (air) with the exact parameters intended for the sample (typically 16–32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Liquids/Oils: Place 10–20 µL of the amino ester directly onto the center of the crystal.
-
Solids: Place ~5 mg of solid. Lower the pressure clamp until "slip" is felt or optimal contact is achieved.
-
Warning: Do not over-tighten on soft crystals (ZnSe) if the sample is hard/abrasive.
-
-
Acquisition & Correction:
-
Scan sample (32 scans).
-
Apply ATR Correction: Software correction is mandatory if comparing to literature transmission data. ATR intensities are proportional to wavelength (
); uncorrected spectra show artificially weak bands at high wavenumbers (N-H region).
-
-
Validation:
Spectral Logic Flowchart
Use this logic to interpret the resulting spectrum.
Figure 2: Logic flow for confirming steric hindrance via spectral features.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Glycine, ethyl ester, hydrochloride.[5] National Institute of Standards and Technology.[5]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR shifts and H-bonding effects).
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. (Comparison of penetration depths and sampling techniques).
-
Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers and mixtures. (Demonstrates sensitivity of ATR to crystal packing and H-bonding).
-
LibreTexts Chemistry. Spectroscopy of Amines and Esters. (Detailed wavenumber assignments for primary/secondary amines).
Sources
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